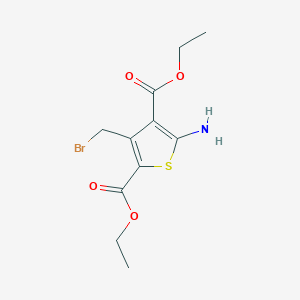

Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate

Description

Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is a thiophene-based derivative featuring a bromomethyl substituent at the 3-position and ethyl ester groups at the 2- and 4-positions. This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution reactions for further functionalization . The compound is listed in supplier catalogs (e.g., CymitQuimica) but is often discontinued, indicating specialized laboratory use .

Structure

3D Structure

Properties

IUPAC Name |

diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4S/c1-3-16-10(14)7-6(5-12)8(18-9(7)13)11(15)17-4-2/h3-5,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICWCMSFGJCNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1CBr)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a thiophene derivative followed by amination and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction, altering the electronic properties of the compound.

Ester Hydrolysis: The diethyl ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Acids/Bases: For ester hydrolysis, common reagents include hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromomethyl group.

Scientific Research Applications

Medicinal Chemistry

Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is explored for its pharmacological properties. Its amino and bromomethyl groups may contribute to biological activity, making it a candidate for drug development. Research indicates that derivatives of thiophene compounds can exhibit anti-inflammatory and antimicrobial activities, suggesting potential therapeutic uses.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

- Nucleophilic substitutions : The bromomethyl group can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.

- Cyclization reactions : The structure can undergo cyclization to form new heterocycles, which are important in developing pharmaceuticals and agrochemicals.

Materials Science

In materials science, diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is investigated for its potential use in:

- Conductive polymers : Thiophene derivatives are known for their electrical conductivity properties, which are valuable in organic electronics.

- Dyes and pigments : The compound's unique structure may allow it to be used as a dye or pigment in various applications, including textiles and coatings.

Biological Studies

The compound is also utilized in biological studies to understand the interaction between thiophene derivatives and biological systems. Its role in proteomics research highlights its importance in studying protein interactions and functions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of thiophene derivatives, including diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate. Results indicated that modifications to the thiophene ring enhanced activity against specific bacterial strains, paving the way for developing new antibiotics.

Case Study 2: Synthesis of Novel Heterocycles

Research focused on using diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate as a precursor for synthesizing novel heterocycles. The study demonstrated successful reactions leading to compounds with improved pharmacological profiles compared to existing drugs.

Mechanism of Action

The mechanism of action of Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino and bromomethyl groups can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Reactivity

- Bromomethyl Group : The bromine atom in the target compound enables facile nucleophilic substitution, making it a versatile intermediate for synthesizing pharmacologically active molecules (e.g., tetrahydropyrimidine derivatives) .

- Trifluoroacetyl Group: The electron-withdrawing nature of the trifluoroacetyl substituent in Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate enhances binding interactions with proteins, as shown in molecular docking studies against Pseudomonas syringae effector proteins (-5.7 kcal/mol binding energy) .

Structural Modifications and Solubility

- Alkyl Chain Length: Propyl and tert-butylamino substituents increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

- Ester Variations: Replacing ethyl esters with methyl groups (e.g., Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate) alters pharmacokinetic profiles, as seen in Lipinski’s rule compliance studies .

Biological Activity

Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate (CAS No. 132651-46-8) is a compound that has garnered attention due to its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties. The molecular formula for this compound is , with a molecular weight of 336.2 g/mol .

Anticancer Properties

Recent studies have indicated that compounds similar to Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate may exhibit significant anticancer activity. For instance, derivatives of thiophene have been reported to inhibit microtubule polymerization, acting through the colchicine site on tubulin .

In a comparative analysis, certain thiophene derivatives demonstrated IC50 values ranging from 0.78 to 18 nM against various cancer cell lines, indicating potent antiproliferative effects . Although specific data on Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is limited, the structural similarities suggest potential for similar biological efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the positioning of functional groups significantly influences biological activity. For example, amino and methoxy substitutions at specific positions on the thiophene ring enhance antiproliferative activity . This insight could guide future modifications of Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate to optimize its therapeutic potential.

In Vivo Studies

In vivo studies involving related compounds have shown promising results in inhibiting tumor growth in xenograft models. For example, a compound with a similar scaffold was able to significantly reduce tumor size in human osteosarcoma models when administered at doses of 50 mg/kg . This suggests that Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate could also possess similar antitumor properties, warranting further investigation.

Data Table: Biological Activity of Related Thiophene Derivatives

Q & A

Basic: What are the key considerations for synthesizing and optimizing the yield of diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate?

Methodological Answer:

- Reaction Conditions : Use a stepwise approach, starting with diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (or analogous precursors) and bromomethylating agents. Solvent choice (e.g., chloroform or ethanol) and temperature control (e.g., reflux at 330 K) are critical for regioselectivity .

- Catalysts : Ferrous acetate has been effective in similar thiophene dicarboxylate syntheses, with optimized molar ratios (e.g., 1:2.5:0.01 for thiophene:CCl₄:catalyst) .

- Purification : Recrystallization from ethanol or chloroform improves purity (≥95%), supported by batch-specific Certificates of Analysis (COA) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- Elemental Analysis : Ensure C, H, N, and Br percentages align with theoretical values (e.g., ±0.3% deviation) .

- X-Ray Crystallography : Resolve crystal structure (space group P2₁/n, monoclinic system) to confirm bond angles and hydrogen bonding (e.g., N–H⋯O interactions stabilizing the planar conformation) .

Advanced: What strategies are employed to design derivatives of this compound for targeted biological activities?

Methodological Answer:

- Functional Group Modifications :

- Biological Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with monastrol analogs as positive controls .

- Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (e.g., electron-withdrawing groups at position 3) with bioactivity .

Advanced: What reaction mechanisms govern the bromomethyl group’s reactivity in this compound?

Methodological Answer:

- Nucleophilic Substitution (SN2) : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiophenol) in polar aprotic solvents (DMF, DMSO), yielding thioethers or secondary amines .

- Radical Pathways : Under UV light or AIBN initiation, bromine can participate in radical coupling reactions to form dimers or polymers .

- Steric Effects : Steric hindrance from the adjacent amino and ester groups may slow substitution kinetics, necessitating elevated temperatures (e.g., 60–80°C) .

Advanced: How can computational methods predict the biological or physicochemical properties of derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to therapeutic targets (e.g., tubulin for anticancer activity) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, logP, and metabolic stability to prioritize synthetic targets .

Advanced: What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Methodological Answer:

- Crystal Growth : Slow evaporation from ethanol yields needle-like crystals (0.25 × 0.10 × 0.08 mm) suitable for X-ray diffraction .

- Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .

- Refinement : SHELXL refines structures with R-factors <0.065, accounting for hydrogen bonding (e.g., N–H⋯O and C–H⋯O interactions) and thermal motion .

Advanced: How do intermolecular interactions influence the compound’s solubility and stability?

Methodological Answer:

- Hydrogen Bonding : Intramolecular N–H⋯O bonds (2.06 Å) and C–H⋯O interactions (2.30 Å) reduce solubility in nonpolar solvents but enhance thermal stability .

- Crystal Packing : Van der Waals forces dominate in the monoclinic lattice, contributing to a high melting point (~394 K) .

- Solubility Optimization : Introduce polar groups (e.g., –OH, –NH₂) via derivatization or use co-solvents (DMSO:water mixtures) .

Tables for Key Data

Table 1: Selected Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/n (monoclinic) | |

| Unit cell dimensions | a = 15.933 Å, b = 4.603 Å, c = 20.152 Å | |

| β angle | 106.01° | |

| R-factor | 0.065 |

Table 2: Common Synthetic Modifications

| Reaction Type | Reagents/Conditions | Application |

|---|---|---|

| Bromomethyl substitution | K₂CO₃, DMF, 80°C, 12 h | Anticancer derivatives |

| Ester hydrolysis | NaOH/EtOH, reflux | Water-soluble analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.